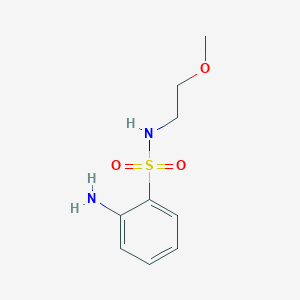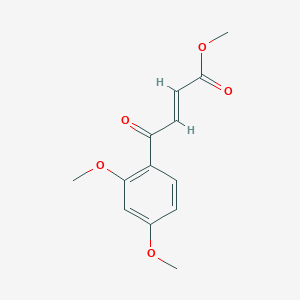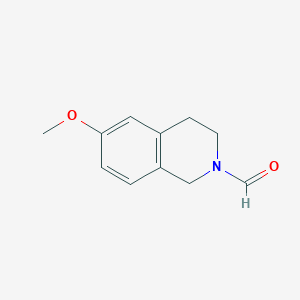
5-Bromo-2-(bromomethyl)-3-fluorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(bromomethyl)-3-fluorothiophene is a heterocyclic organic compound that contains bromine, fluorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-fluorothiophene typically involves the bromination of 3-fluorothiophene followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(bromomethyl)-3-fluorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of base and boronic acids or alkenes.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or amino derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(bromomethyl)-3-fluorothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-fluorothiophene involves its ability to undergo various chemical transformations, which can interact with biological targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 5-Bromo-2-methylbenzoate
Uniqueness
5-Bromo-2-(bromomethyl)-3-fluorothiophene is unique due to the presence of both bromine and fluorine atoms on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The fluorine atom increases the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C5H3Br2FS |
|---|---|
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
5-bromo-2-(bromomethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H3Br2FS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2 |
Clé InChI |
KIOVORNRMPYACD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1F)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)

![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)



![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)

